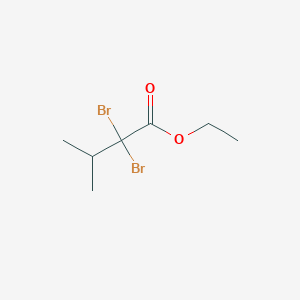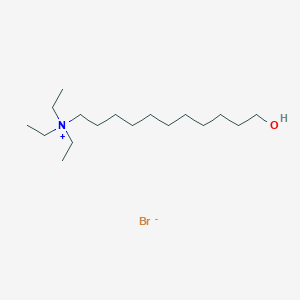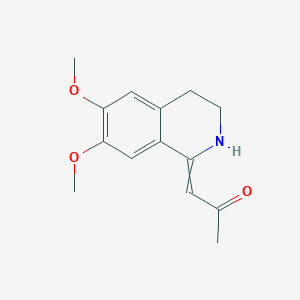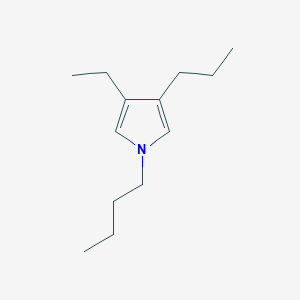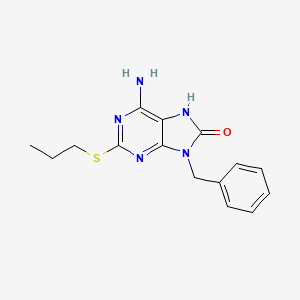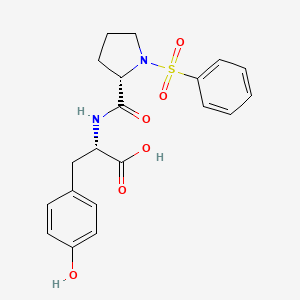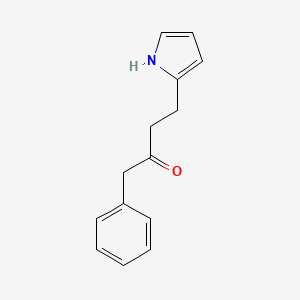
1-Phenyl-4-(1H-pyrrol-2-yl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-4-(1H-pyrrol-2-yl)butan-2-one is an organic compound with the molecular formula C14H15NO. It is a member of the pyrrole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-(1H-pyrrol-2-yl)butan-2-one can be achieved through several methods. One common approach involves the condensation of 1-phenyl-1-butanone with pyrrole under acidic conditions. This reaction typically requires a catalyst such as iron(III) chloride and is carried out in an organic solvent like ethanol .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-4-(1H-pyrrol-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions typically yield alcohols and amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-4-(1H-pyrrol-2-yl)butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Phenyl-4-(1H-pyrrol-2-yl)butan-2-one involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetylpyrrole: Similar in structure but lacks the phenyl group.
1-Phenyl-2-pyrrolidinone: Contains a pyrrolidinone ring instead of a pyrrole ring.
1-Phenyl-1-butanone: Lacks the pyrrole ring.
Uniqueness
1-Phenyl-4-(1H-pyrrol-2-yl)butan-2-one is unique due to its combination of a phenyl group and a pyrrole ring, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .
Eigenschaften
CAS-Nummer |
396727-61-0 |
|---|---|
Molekularformel |
C14H15NO |
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
1-phenyl-4-(1H-pyrrol-2-yl)butan-2-one |
InChI |
InChI=1S/C14H15NO/c16-14(9-8-13-7-4-10-15-13)11-12-5-2-1-3-6-12/h1-7,10,15H,8-9,11H2 |
InChI-Schlüssel |
ASMYLUPUFASINX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)CCC2=CC=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,10-Anthracenedione, 1,8-bis[(phenylmethyl)amino]-](/img/structure/B14237166.png)
![2-[(2,4-Dinitrophenyl)sulfanyl]ethyl 2-bromo-2-methylpropanoate](/img/structure/B14237173.png)
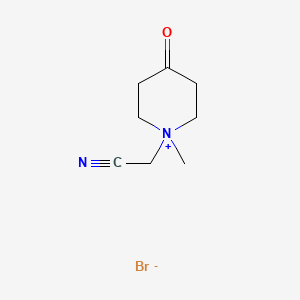
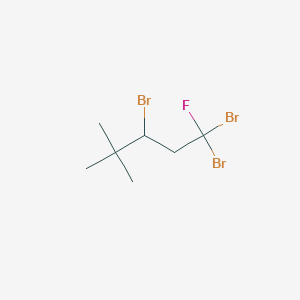
![9,9'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene)](/img/structure/B14237179.png)
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14237180.png)
